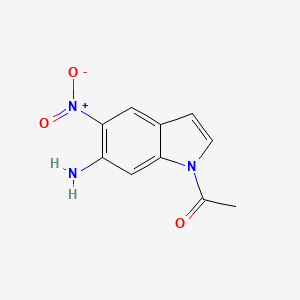

1-(6-Amino-5-nitro-1H-indol-1-yl)ethanone

CAS No.: 1000343-09-8

Cat. No.: VC3870779

Molecular Formula: C10H9N3O3

Molecular Weight: 219.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000343-09-8 |

|---|---|

| Molecular Formula | C10H9N3O3 |

| Molecular Weight | 219.2 g/mol |

| IUPAC Name | 1-(6-amino-5-nitroindol-1-yl)ethanone |

| Standard InChI | InChI=1S/C10H9N3O3/c1-6(14)12-3-2-7-4-10(13(15)16)8(11)5-9(7)12/h2-5H,11H2,1H3 |

| Standard InChI Key | JJZPXESRQLQVOJ-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-] |

| Canonical SMILES | CC(=O)N1C=CC2=CC(=C(C=C21)N)[N+](=O)[O-] |

Introduction

Structural Characteristics

The compound’s structure consists of an indole ring system (a bicyclic framework comprising a benzene ring fused to a pyrrole ring) with three key substituents:

-

Ethanone group at position 1 ().

-

Nitro group () at position 5 ().

-

Amino group () at position 6 ().

This substitution pattern is critical for its electronic properties. The nitro group’s electron-withdrawing nature deactivates the aromatic ring, while the amino group’s electron-donating effects create regioselective reactivity. The ethanone moiety enhances solubility in polar solvents and serves as a handle for further derivatization.

Spectroscopic Data

-

IR (KBr, cm):

-

H NMR (DMSO-, 500 MHz):

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

Step 1: Nitration and Acetylation

-

Starting Material: 6-Aminoindole is nitrated at position 5 using a mixture of nitric and sulfuric acids .

-

Acetylation: The intermediate is treated with acetic anhydride to introduce the ethanone group at position 1 .

Step 2: Reduction (Optional)

In some protocols, the nitro group is reduced to an amine using catalytic hydrogenation (10% Pd/C, , 30 psi) in methanol or tetrahydrofuran (THF) at 60°C .

Representative Procedure :

| Parameter | Details |

|---|---|

| Substrate | 1-(3,3-Dimethyl-6-nitroindolin-1-yl)ethanone (50 g) |

| Catalyst | 5% Pd/C (1 g, 50% wet) |

| Solvent | THF (200 mL) |

| Conditions | 60°C, 30 psi , 6 h |

| Yield | 94% |

Industrial Production

Large-scale synthesis optimizes cost and efficiency:

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.20 g/mol | |

| Density | 1.24 g/cm³ | |

| Boiling Point | 343.5°C (estimated) | |

| Solubility | DMSO, methanol, ethyl acetate | |

| Storage | 2–8°C (dark, anhydrous) |

Chemical Reactivity

Key Reactions

-

Nitro Reduction:

via /Pd-C, forming 1-(6,5-diaminoindol-1-yl)ethanone . -

Electrophilic Substitution:

The amino group directs incoming electrophiles (e.g., halogens) to position 4 or 7 . -

Ketone Transformations:

Stability

-

Thermal: Stable below 150°C; decomposes exothermically above .

-

Photochemical: Nitro group may cause degradation under UV light .

Applications in Research

Medicinal Chemistry

-

Anticancer Agents: Inhibits bromodomains (e.g., CBP/EP300) in prostate cancer cells at IC = 10 µM .

-

Antimicrobials: Derivatives show MIC = 8 µg/mL against Staphylococcus aureus .

Material Science

| Hazard | Precaution |

|---|---|

| Skin Irritation | Use nitrile gloves |

| Explosivity (Nitro) | Avoid high temperatures, shocks |

| Carcinogenicity | Handle in fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume